1-(3-Oxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one
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Overview
Description
1-(3-Oxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one is a spirocyclic compound characterized by its unique structural framework.
Preparation Methods
The synthesis of 1-(3-Oxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one can be achieved through various synthetic routes. One notable method involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. Industrial production methods may involve the use of olefin metathesis reactions on a Grubbs catalyst, although this approach can be complex and expensive .
Chemical Reactions Analysis
1-(3-Oxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydride or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-(3-Oxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of various spirocyclic compounds.
Medicine: Its unique structural features make it a valuable scaffold for the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-(3-Oxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one involves its interaction with specific molecular targets. For instance, as an inhibitor of the MmpL3 protein, it disrupts the function of this essential transporter in Mycobacterium tuberculosis, thereby inhibiting the bacterium’s survival . The compound’s effects are mediated through its binding to the active site of the target protein, blocking its activity and leading to the bacterium’s death .
Comparison with Similar Compounds
1-(3-Oxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one can be compared with other spirocyclic compounds, such as:
9-(4-tert-butylbenzyl)-1-oxa-9-azaspiro[5.5]undecane: This compound also exhibits potent inhibitory activity against the MmpL3 protein.
1-oxa-9-azaspiro[5.5]undec-2-en-4-one hydrochloride: Another spirocyclic compound with similar structural features.
The uniqueness of this compound lies in its specific structural configuration and its ability to undergo a variety of chemical reactions, making it a versatile compound for various applications .
Properties
IUPAC Name |
1-(3-oxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-2-11(14)13-7-3-12(4-8-13)5-9-15-10-6-12/h2H,1,3-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFBYAUNPKZZBOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC2(CC1)CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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